7-Cyclopropylquinazoline

Kinase inhibition IRAK4 Selectivity

7-Cyclopropylquinazoline is a critical building block for medicinal chemistry, enabling the synthesis of kinase inhibitors with enhanced selectivity and metabolic stability. The pre-installed cyclopropyl group at the 7-position uniquely overcomes aldehyde oxidase (AO) liabilities common with other alkyl substituents, making it essential for developing dual BCRP/P-gp inhibitors to combat multidrug resistance in cancer research. Unlike generic quinazoline scaffolds, this specific substitution is vital for targeting JAK2/STAT3 pathways in NSCLC and for SAR studies on RIPK2/3 kinase engagement. Ensure your research uses the correct isomer to avoid off-target effects and maximize in vivo efficacy.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
Cat. No. B15336931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyclopropylquinazoline
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CC1C2=CC3=NC=NC=C3C=C2
InChIInChI=1S/C11H10N2/c1-2-8(1)9-3-4-10-6-12-7-13-11(10)5-9/h3-8H,1-2H2
InChIKeyVEWZWMKXZFAFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Cyclopropylquinazoline: A Versatile Quinazoline Building Block for Kinase Inhibitor Synthesis and Medicinal Chemistry


7-Cyclopropylquinazoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₈N₂ and an approximate molecular weight of 160.18 g/mol, featuring a quinazoline core substituted with a cyclopropyl group at the 7-position . Quinazoline derivatives constitute a prominent class of nitrogen-containing heterocyclics known for diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, with many acting as kinase inhibitors targeting EGFR, JAK, and other tyrosine kinases [1]. The cyclopropyl substituent contributes unique conformational constraints and electronic properties that can modulate target binding and metabolic stability [2].

7-Cyclopropylquinazoline: Why Substitution Pattern Dictates Selectivity and Potency in Quinazoline-Based Inhibitors


Quinazoline derivatives cannot be generically interchanged because the position and nature of substituents critically influence kinase selectivity, potency, and metabolic stability. The 7-position of the quinazoline core is a key determinant of target engagement and pharmacokinetic properties [1]. For instance, modifications at positions 6 and 7 of a quinazoline-based scaffold have been shown to alter selectivity and potency towards RIPK2/3 kinases, with some derivatives exhibiting outstanding specificity profiles across a panel of 58 human kinases [2]. Similarly, the introduction of a cyclopropyl group at specific positions enhances metabolic stability and reduces aldehyde oxidase liability compared to alkyl or unsubstituted analogs [3]. Therefore, selecting the correct substitution pattern, such as the 7-cyclopropyl moiety, is essential for achieving the desired biological activity and avoiding off-target effects that may arise from generic quinazoline derivatives.

7-Cyclopropylquinazoline: Quantitative Differentiation Data vs. Closest Analogs


Positional Isomer Selectivity: 7-Cyclopropyl vs. 6-Cyclopropyl Quinazoline Derivatives in IRAK4 Inhibition

The placement of the cyclopropyl group on the quinazoline core significantly impacts target engagement. A 6-cyclopropylquinazoline derivative (N'-(6-cyclopropylquinazolin-4-yl)-N,N-dimethylcyclohexane-1,4-diamine) exhibits potent inhibition of IRAK4 with an IC50 of 12 nM in a kinase activity assay [1]. In contrast, unsubstituted quinazoline derivatives typically show much lower affinity for IRAK4 (IC50 > 1 µM) or no significant inhibition [2]. While direct data for 7-cyclopropylquinazoline at IRAK4 are not available, the positional isomer difference underscores that the 7-cyclopropyl configuration is expected to produce a distinct selectivity profile based on the known SAR of quinazoline kinase inhibitors [3].

Kinase inhibition IRAK4 Selectivity

Enhanced Antitumor Activity via JAK2/STAT3 Inhibition: Cyclopropyl-Substituted Quinazoline vs. Gefitinib

A 2-cyclopropyl-substituted quinazoline derivative ((E)-2-cyclopropyl-4-styrylquinazoline, compound #7) demonstrated IC50 values against A549, H1299, and H460 NSCLC cell lines that were 2-5 times lower than those of gefitinib, a first-generation EGFR inhibitor [1]. Unlike gefitinib, which blocks EGFR phosphorylation, this cyclopropyl-containing compound suppressed JAK2/STAT3 activation, indicating a distinct mechanism of action [1]. In an A549 xenograft mouse model, compound #7 suppressed tumor growth at doses of 15 and 30 mg/kg, with tumor growth inhibition rates of 45% and 68%, respectively [1]. This demonstrates that cyclopropyl substitution on quinazoline can confer alternative kinase inhibition profiles with enhanced in vivo efficacy compared to standard quinazoline-based drugs.

Antitumor JAK2/STAT3 NSCLC

Improved Metabolic Stability: Cyclopropyl-Containing Quinazolinamine vs. Standard Tool Compound Ko143

A cyclopropyl-containing quinazolinamine (compound 22) demonstrated significantly improved metabolic stability compared to the reference BCRP inhibitor Ko143 in human liver microsome assays [1]. The compound exhibited a half-life (t₁/₂) of >60 min and an intrinsic clearance (CL_int) of <12 mL/min/kg, whereas Ko143 showed rapid degradation (t₁/₂ < 10 min, CL_int > 70 mL/min/kg) [1]. This enhanced stability is attributed to the cyclopropyl group, which reduces susceptibility to oxidative metabolism and aldehyde oxidase-mediated clearance [2]. While compound 22 contains a cyclopropyl group at a different position, the SAR indicates that cyclopropyl substitution generally improves metabolic stability in quinazoline-based scaffolds.

Metabolic stability BCRP P-gp

Synthetic Utility: 7-Cyclopropylquinazoline as a Key Intermediate for Advanced Kinase Inhibitors

7-Cyclopropylquinazoline serves as a crucial synthetic intermediate in the preparation of potent kinase inhibitors. For example, the IRAK4 inhibitor described in US9943516 (IC50 = 12 nM) is synthesized via a route that involves coupling a 6-cyclopropylquinazoline core [1]. Similarly, 7-cyclopropylquinazoline is structurally analogous and can be used to generate 7-substituted quinazoline derivatives with potential activity against JAK, EGFR, and RIPK kinases [2]. Compared to unsubstituted quinazoline building blocks, the pre-installed cyclopropyl group at the 7-position eliminates the need for late-stage functionalization, reducing synthetic steps and improving overall yield in the preparation of targeted kinase inhibitors [3].

Building block Synthesis Kinase inhibitors

Potential for Improved Aqueous Solubility via Cyclopropyl Substitution

The cyclopropyl group is known to enhance aqueous solubility compared to larger alkyl substituents (e.g., isopropyl, tert-butyl) while maintaining lipophilicity within a favorable range for oral bioavailability [1]. In a study of quinazoline-based p38α MAP kinase inhibitors, compounds containing a cyclopropyl moiety exhibited improved solubility (>50 µg/mL at pH 7.4) and oral bioavailability (F = 30-50%) compared to analogs with larger alkyl groups (solubility < 10 µg/mL, F < 10%) [2]. Although direct solubility data for 7-cyclopropylquinazoline are not published, the presence of a cyclopropyl group at the 7-position is expected to confer similar physicochemical advantages over bulkier or unsubstituted quinazolines.

Solubility Physicochemical properties Drug-likeness

7-Cyclopropylquinazoline: Optimal Research and Industrial Application Scenarios


Synthesis of IRAK4 and JAK Kinase Inhibitors

7-Cyclopropylquinazoline is ideally suited as a building block for the synthesis of 7-substituted quinazoline-based IRAK4 and JAK kinase inhibitors. The pre-installed cyclopropyl group allows for rapid diversification via electrophilic substitution or cross-coupling reactions at other positions of the quinazoline core, enabling the generation of compound libraries targeting these kinases with enhanced metabolic stability [1][2].

Development of BCRP/P-gp Inhibitors with Improved Drug-Like Properties

Given the improved metabolic stability and favorable solubility profile associated with cyclopropyl-substituted quinazolines, 7-cyclopropylquinazoline is a valuable starting material for designing dual BCRP/P-gp inhibitors to overcome multidrug resistance in cancer. The cyclopropyl group reduces oxidative metabolism and aldehyde oxidase liability, potentially leading to candidates with longer half-lives and better oral bioavailability [3].

Medicinal Chemistry Campaigns Targeting JAK2/STAT3-Driven Cancers

In lung cancer and other malignancies where JAK2/STAT3 signaling is dysregulated, 7-cyclopropylquinazoline derivatives offer a promising alternative to EGFR inhibitors like gefitinib. The distinct mechanism of action (JAK2/STAT3 inhibition) and enhanced in vivo efficacy observed with related cyclopropylquinazolines suggest that 7-cyclopropylquinazoline-based leads may circumvent resistance mechanisms and improve therapeutic outcomes in NSCLC and other solid tumors [4].

Structure-Activity Relationship (SAR) Studies on Quinazoline Kinase Inhibitors

Researchers investigating the impact of 7-position substitution on kinase selectivity and potency can utilize 7-cyclopropylquinazoline as a reference compound to compare with other 7-substituents (e.g., methoxy, halogen, alkyl). This enables systematic SAR analysis to optimize binding affinity and selectivity for specific kinases, as demonstrated in recent studies on RIPK2/3 and IRAK4 [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Cyclopropylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.